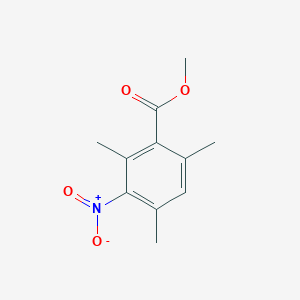

Methyl 2,4,6-trimethyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2,4,6-trimethyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDCQHUTGCJJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethyl-3-nitrobenzoate can be synthesized through the nitration of methyl 2,4,6-trimethylbenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Ester Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products Formed:

Reduction: Methyl 2,4,6-trimethyl-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Ester Hydrolysis: 2,4,6-trimethyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,4,6-trimethyl-3-nitrobenzoate has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

Chemical Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trimethyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions vary depending on the specific context and application .

Comparison with Similar Compounds

Methyl Benzoate Derivatives

- Methyl Salicylate : Contains a hydroxyl group ortho to the ester, enabling hydrogen bonding. Unlike the nitro group in the target compound, the hydroxyl group increases polarity and acidity, making it suitable for pharmaceutical applications (e.g., topical analgesics) .

- Dehydroabietic Acid Methyl Esters : Found in plant resins, these diterpene esters exhibit rigid fused-ring systems, contrasting with the planar aromatic structure of Methyl 2,4,6-trimethyl-3-nitrobenzoate. Their biological activity (e.g., antimicrobial) stems from terpene moieties, whereas the nitro group in the target compound may favor explosive or catalytic applications .

Nitroaromatic Compounds

- 2,4,6-Trinitrotoluene (TNT) : Shares a nitro-substituted aromatic core but lacks ester functionality. The absence of ester groups in TNT increases volatility and explosive power, whereas the methyl ester in the target compound likely reduces volatility and stabilizes the molecule .

- 3-Methylbenzamide Derivatives: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature amide instead of ester linkages. The amide group enables metal coordination (via N,O-bidentate directing groups), a property less pronounced in esters .

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogous compounds:

Biological Activity

Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS No. 250650-97-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a nitro-substituted aromatic compound. Its molecular formula is with a molecular weight of 235.24 g/mol. The compound features a methyl group at the 2, 4, and 6 positions and a nitro group at the 3 position of the benzoate ring.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and reducing the risk of chronic diseases.

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, which is essential for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This can be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The presence of the nitro group may facilitate radical scavenging activities.

- Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation: The compound could influence cell signaling pathways related to oxidative stress and inflammation.

Study on Antioxidant Activity

A study conducted by Shah et al. (2018) evaluated the antioxidant capacity of various nitro-substituted benzoates, including this compound. The findings indicated an IC50 value of approximately 50 µg/mL for DPPH radical scavenging activity, suggesting strong antioxidant potential.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | ~50 |

| Ascorbic Acid | ~30 |

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones ranging from 15 to 25 mm depending on the concentration used.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.